2-Bromo-2-(4-nitrophenyl)acetic acid is an organic compound with the molecular formula and a molecular weight of 260.04 g/mol. This compound features a bromine atom and a nitro group attached to a phenyl ring, which is further linked to an acetic acid moiety. The compound is identified by its CAS number 66949-40-4 and is noted for its potential applications in both chemical synthesis and biological research .
Research indicates that 2-Bromo-2-(4-nitrophenyl)acetic acid exhibits potential biological activities, particularly in antimicrobial and anticancer studies. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. The specific mechanisms of action are still under investigation, but similar compounds have been shown to affect various biochemical pathways and exhibit significant pharmacological effects .
The synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid typically involves several steps:
These methods allow for the production of high-purity compounds suitable for further research and application .
2-Bromo-2-(4-nitrophenyl)acetic acid has several notable applications:
Studies focusing on interaction mechanisms reveal that 2-Bromo-2-(4-nitrophenyl)acetic acid may target various enzymes and receptors within biological systems. Its mode of action likely involves forming stable complexes with biomolecules, influencing biochemical pathways related to cell signaling and metabolism. Ongoing research aims to elucidate these interactions further, particularly concerning its pharmacokinetics and therapeutic potential .
Several compounds share structural similarities with 2-Bromo-2-(4-nitrophenyl)acetic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-nitrophenylacetic acid | Bromine at position 4 on phenyl ring | Different substitution pattern affects properties |
| 2-Bromo-4-nitrophenylacetic acid | Bromine at position 2 on phenyl ring | Unique reactivity due to different positions |
| 2-Nitrobenzoic acid | Contains a nitro group but lacks bromination | Simpler structure, less reactivity |
The uniqueness of 2-Bromo-2-(4-nitrophenyl)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and nitro groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in medicinal chemistry .
2-Bromo-2-(4-nitrophenyl)acetic acid (CAS 6127-11-3) is systematically named as 4-bromo-2-nitrophenylacetic acid in IUPAC nomenclature. Its molecular structure comprises a phenyl ring substituted with a nitro group at the 4-position and a bromine atom at the 2-position, linked to an acetic acid group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrNO₄ | |
| Molecular Weight | 260.04 g/mol | |
| Melting Point | 167°C | |
| SMILES Notation | C1=CC(=C(C=C1Br)N+[O-])CC(=O)O | |
| InChI Key | LBZPHZBNFDOCCR-UHFFFAOYSA-M |
The compound’s crystalline powder form and stability under standard conditions make it suitable for laboratory use. X-ray crystallography or computational modeling would further elucidate its conformational preferences, though such data are not explicitly available in the provided sources.
While nuclear magnetic resonance (NMR) and infrared (IR) spectra are not directly provided, analogous compounds in the literature exhibit characteristic signals. For instance, the nitro group typically absorbs near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) in IR spectroscopy. In proton NMR, the aromatic protons resonate between δ 7.5–8.3 ppm, with splitting patterns dependent on substituent positions. The acetic acid proton appears as a singlet near δ 12 ppm due to exchange broadening.